
Salvianolic Acid M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salvianolic Acid M is a polyphenolic compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the salvianolic acids family, which are known for their potent antioxidant properties. This compound has garnered attention for its potential therapeutic benefits, particularly in cardiovascular and neuroprotective applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Salvianolic Acid M involves several steps, starting from basic phenolic compounds. The process typically includes esterification, hydroxylation, and condensation reactions. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various catalysts to facilitate the reactions under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as microbial fermentation and enzymatic conversion. For instance, engineered Escherichia coli strains can be used to produce this compound from precursor compounds like L-DOPA through a series of enzymatic reactions. This method is preferred due to its efficiency and environmental friendliness .
化学反应分析
Types of Reactions: Salvianolic Acid M undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of phenolic hydroxyl groups to quinones, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert quinones back to phenolic hydroxyl groups, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Phenolic hydroxyl groups.
Substitution: Alkylated phenolic compounds.
科学研究应用
Salvianolic Acid M has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular antioxidant mechanisms and its ability to scavenge reactive oxygen species.
Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, and inflammation.
Industry: Utilized in the development of natural antioxidant supplements and functional foods.
作用机制
Salvianolic Acid M exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. This compound also inhibits the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, through the modulation of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. Additionally, it enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase .
相似化合物的比较
- Salvianolic Acid A
- Salvianolic Acid B
- Rosmarinic Acid
Comparison:
- Salvianolic Acid A: Known for its potent antioxidant and anti-inflammatory properties, similar to Salvianolic Acid M, but with a different molecular structure that may affect its bioavailability and efficacy.
- Salvianolic Acid B: The most abundant salvianolic acid, with strong antioxidant properties. It is often used as a reference compound in studies involving this compound.
- Rosmarinic Acid: Another polyphenolic compound with antioxidant and anti-inflammatory properties. It shares a similar biosynthetic pathway with this compound but differs in its specific molecular structure and biological activities .
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for therapeutic research and applications.
属性
分子式 |
C19H16O8 |
|---|---|
分子量 |
372.3 g/mol |
IUPAC 名称 |
3-(3,4-dihydroxyphenyl)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O8/c1-26-15-5-2-9(7-14(15)22)6-11-16(17(18(23)24)27-19(11)25)10-3-4-12(20)13(21)8-10/h2-8,16-17,20-22H,1H3,(H,23,24) |
InChI 键 |
TUHODGIPFMDZNK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
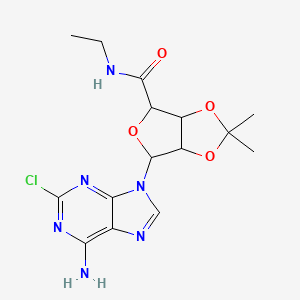
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
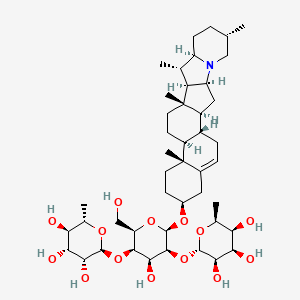
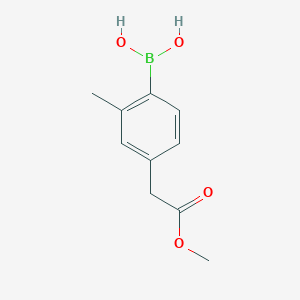
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
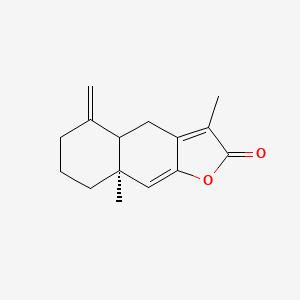
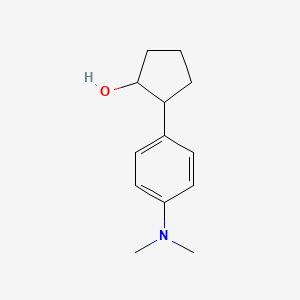

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)
